molecular formula C12H14N2 B138466 4-N,4-N-dimethylnaphthalene-1,4-diamine CAS No. 880-94-4

4-N,4-N-dimethylnaphthalene-1,4-diamine

Cat. No.: B138466
CAS No.: 880-94-4
M. Wt: 186.25 g/mol
InChI Key: HLHYXKMOBCRCRR-UHFFFAOYSA-N
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Description

4-N,4-N-dimethylnaphthalene-1,4-diamine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two amino groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethylnaphthalene-1,4-diamine typically involves the methylation of naphthalene followed by amination. One common method is the reaction of naphthalene with methyl iodide in the presence of a strong base such as sodium hydride to form 1,4-dimethylnaphthalene. This intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are subsequently reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylnaphthalene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-N,4-N-Dimethylnaphthalene-1,4-diamine serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules essential for developing pharmaceuticals and agrochemicals. Its structural properties allow it to participate in various reactions, making it a valuable intermediate in synthetic pathways.

Case Study: Synthesis of Pharmaceuticals
A notable application of this compound is in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been utilized to create novel compounds with enhanced biological activity. Research indicates that modifications to the amine groups can lead to significant changes in pharmacological properties, providing a pathway for drug development .

Material Science

Polymer and Coating Development
The compound is also applied in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances properties like durability and resistance to environmental factors. The chemical structure allows for cross-linking reactions that improve the mechanical strength and thermal stability of the final materials.

Application Area Properties Enhanced
PolymersIncreased mechanical strength
CoatingsEnhanced environmental resistance

Biological Applications

Fluorescent Probes
In biological research, this compound is utilized to create fluorescent probes for imaging cellular processes. The compound's unique electronic properties allow it to emit fluorescence upon excitation, making it suitable for visualizing biomolecules in live cells.

Case Study: DNA Visualization
Research has demonstrated that derivatives of this compound can effectively visualize DNA components during gel electrophoresis. When incorporated into agarose gels at specific concentrations, these probes provide excellent post-run visualization under UV light .

Environmental Applications

Plant Growth Regulators
The compound has been identified as a plant growth regulator, specifically for inhibiting sprouting in potatoes during storage and shipping. This application is crucial for extending the shelf life of agricultural products and reducing waste .

Application Functionality
Plant Growth RegulatorInhibits sprouting in potatoes

Safety and Environmental Impact

While this compound has beneficial applications, its environmental impact must be considered. Studies indicate potential toxicity to aquatic organisms if not managed correctly . Regulatory frameworks are essential to ensure safe usage and minimize ecological risks.

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylnaphthalene: Lacks amino groups, making it less reactive in certain chemical reactions.

    4-N,4-N-dimethylnaphthalene-1,4-dinitroamine: Contains nitro groups instead of amino groups, leading to different reactivity and applications.

    1,4-diaminonaphthalene: Lacks methyl groups, affecting its solubility and reactivity.

Uniqueness

4-N,4-N-dimethylnaphthalene-1,4-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

4-N,4-N-Dimethylnaphthalene-1,4-diamine (commonly referred to as 1,4-DMN) is an aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of naphthalene and has been studied for its effects on plant growth regulation, mutagenicity, and antioxidant properties.

  • Molecular Formula : C12H12N2
  • Molecular Weight : 184.24 g/mol
  • Boiling Point : 264°C
  • Solubility : 5.1 ppm in water at 25°C

Mode of Action

The biological activity of 1,4-DMN is thought to be linked to its structural similarity to natural plant hormones, particularly those involved in sprout inhibition in potatoes. Although the exact mechanism remains unclear, it is believed that it may mimic the action of these hormones .

Mutagenicity Studies

Multiple studies have assessed the mutagenic potential of 1,4-DMN:

  • Ames Test : A study indicated that 1,4-DMN did not exhibit mutagenic properties in several strains of Salmonella typhimurium, both with and without metabolic activation .
  • Micronucleus Assay : In vivo studies showed no significant increase in micronuclei formation in mouse bone marrow at doses up to 900 mg/kg, suggesting a lack of genotoxicity .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of 1,4-DMN and its derivatives:

  • DPPH Scavenging Activity : Compounds derived from 1,4-DMN demonstrated significant scavenging effects against DPPH radicals, indicating their potential as antioxidants .
  • Membrane Stabilization : The compound showed promise in stabilizing cellular membranes against oxidative stress, which is crucial for protecting cells from cytotoxicity .

Agricultural Applications

  • Potato Sprout Inhibition : 1,4-DMN has been used as a sprout inhibitor in stored potatoes. Its application helps prolong storage life by preventing premature sprouting without adversely affecting the nutritional quality of the potatoes .
  • Environmental Impact Studies : Research has indicated that while the compound can be beneficial in agricultural settings, there are concerns regarding its persistence in the environment and potential impacts on soil microorganisms due to its chemical interactions .

Pharmaceutical Research

Functionalized derivatives of 1,4-DMN are being explored for biomedical applications. These compounds have shown potential in drug development due to their structural properties and biological activity. For instance:

  • Synthesis and Characterization : Derivatives have been synthesized and characterized for their photochemical activation properties in the presence of dioxygen, showcasing their versatility as precursors for various pharmaceutical applications .

Data Table

PropertyValue
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Boiling Point264°C
Solubility5.1 ppm in water
Antioxidant ActivitySignificant DPPH scavenging
MutagenicityNon-mutagenic

Properties

IUPAC Name

4-N,4-N-dimethylnaphthalene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHYXKMOBCRCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286684
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-94-4
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-1,4-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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